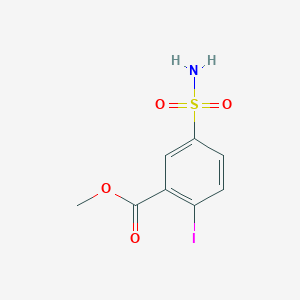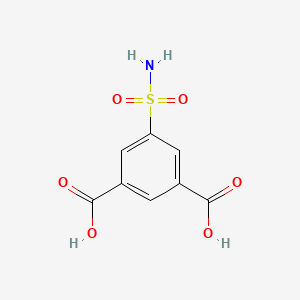
5-Sulfamoylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of sulfobenzoic acids It is characterized by the presence of a sulfonamide group (-SO2NH2) and two carboxylic acid groups (-COOH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylbenzene-1,3-dicarboxylic acid typically involves the sulfonation of isophthalic acid (benzene-1,3-dicarboxylic acid) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Isophthalic acid is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 5-position of the benzene ring.
Amidation: The sulfonic acid group is then converted to a sulfonamide group by reacting with ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Sulfamoylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Sulfamoylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitroisophthalic acid: Similar structure but with a nitro group (-NO2) instead of a sulfonamide group.
5-Boronoisophthalic acid: Contains a boronic acid group (-B(OH)2) instead of a sulfonamide group.
5-Sulfo-1,3-benzenedicarboxylic acid: Contains a sulfonic acid group (-SO3H) instead of a sulfonamide group.
Uniqueness
5-Sulfamoylbenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfonamide and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
141313-84-0 |
|---|---|
Molecular Formula |
C8H7NO6S |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
5-sulfamoylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) |
InChI Key |
SUSROBQGNIABSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



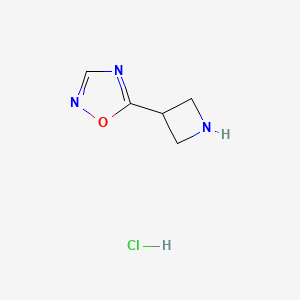
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
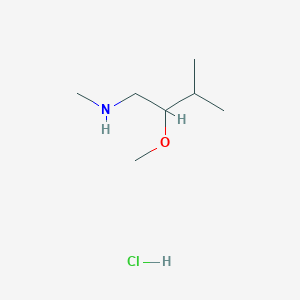
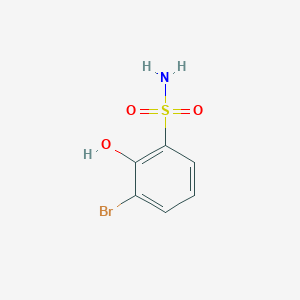
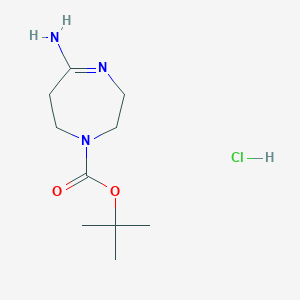
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
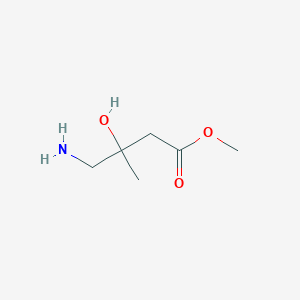

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
